Manidipine-d4 is synthesized through various chemical processes that introduce deuterium atoms into the manidipine structure. Deuterated compounds like manidipine-d4 are often used in scientific research to study isotope effects on drug metabolism and pharmacokinetics.
Manidipine-d4 falls under the category of pharmaceuticals and chemical research compounds. It is specifically classified as a calcium channel blocker due to its mechanism of action in inhibiting calcium channels.
The synthesis of manidipine-d4 typically involves several key steps:
Manidipine-d4 has a complex molecular structure characterized by its dihydropyridine ring system. The introduction of four deuterium atoms modifies its physical and chemical properties compared to non-deuterated manidipine.
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2
This structural formula indicates the arrangement of atoms within the molecule and highlights the presence of deuterium.
Manidipine-d4 can participate in various chemical reactions:
These reactions are crucial for understanding how modifications to the molecular structure affect reactivity and stability, particularly in drug development contexts.
Manidipine-d4 operates primarily as a calcium channel blocker.
The mechanism involves:
This action contributes to lowering blood pressure and alleviating symptoms associated with hypertension. The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart, potentially enhancing therapeutic efficacy with fewer side effects .
Manidipine-d4 typically appears as a white crystalline solid with specific melting points that may vary slightly due to its isotopic labeling.
Key chemical properties include:
Relevant data indicate that these properties make manidipine-d4 suitable for various analytical applications in drug development .
Manidipine-d4 has several important applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: